2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
Description
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a fluorinated thiazole derivative with the molecular formula C₆H₇F₃N₂S (molecular weight: 196.03 g/mol). Its structure features a thiazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethylamine side chain at the 2-position . The compound is commercially available in high-purity grades (up to 99.999%) for research and industrial applications, including pharmaceutical development . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGMRVOPDQCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 2-aminothiazole with trifluoromethyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the trifluoromethyl group.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethanamine side chain .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibitors targeting PARP have shown promise in treating cancers with BRCA mutations, making 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine a potential candidate for further research in this area .
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. Compounds similar to this compound have been documented to exhibit antibacterial and antifungal effects. This makes them valuable in developing new antibiotics or antifungal agents .
Agricultural Applications
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, which can improve the efficacy of agrochemicals. Research has shown that thiazole derivatives can act as fungicides and herbicides. The potential application of this compound in pesticide formulations could help combat resistant strains of pests and pathogens in agricultural settings .
Materials Science Applications
Synthesis of Functional Materials
The unique properties of thiazole compounds allow them to be used in synthesizing advanced materials. For example, they can serve as ligands in coordination chemistry or be incorporated into polymers for enhanced material characteristics. The development of novel materials with specific functionalities could leverage the properties of this compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on PARP Inhibition | Anticancer Activity | Demonstrated that thiazole derivatives can inhibit PARP activity effectively, suggesting potential for cancer treatment. |
| Antimicrobial Efficacy Assessment | Antimicrobial Properties | Found that certain thiazole compounds exhibited significant antibacterial activity against resistant strains. |
| Agrochemical Formulation Research | Pesticide Development | Identified thiazole derivatives as effective fungicides, paving the way for new agricultural products. |
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazole Derivatives
The compound’s structural analogs differ primarily in substituents on the thiazole ring or the amine side chain. Key comparisons are summarized below:
Table 1: Comparative Analysis of Thiazole-Based Amines
Biological Activity
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS Number: 642081-23-0) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions.
- Chemical Formula : CHFNS
- Molecular Weight : 196.19 g/mol
- IUPAC Name : 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine
- Physical Form : Liquid
- Purity : ≥ 95%
- Storage Temperature : 4 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, demonstrating that modifications to the thiazole ring can enhance cytotoxic activity against cancer cell lines. For instance:
- Compounds similar to this compound have shown IC values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| This compound | HT29 | TBD |
Antiviral Activity
In addition to anticancer properties, thiazole derivatives have shown promise in antiviral applications. Studies suggest that modifications to the thiazole structure can enhance activity against viruses such as Hepatitis C Virus (HCV). The presence of electron-withdrawing groups like trifluoromethyl is crucial for increasing potency against viral targets .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. The compound demonstrated efficacy against a range of bacterial strains, with research indicating that the trifluoromethyl group contributes to its ability to disrupt bacterial cell membranes .
Case Studies and Research Findings
Several case studies have documented the biological activity of thiazole derivatives:
-
Antitumor Activity Study :
- A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on HT29 colon cancer cells.
- Results indicated that compounds with specific substitutions on the thiazole ring exhibited significant growth inhibition compared to control groups.
-
Antiviral Efficacy Against HCV :
- A study evaluated the antiviral potential of various thiazole derivatives, including this compound.
- The findings suggested that specific structural features were essential for enhancing antiviral activity.
- SAR Analysis :
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
- Catalysts : Lewis acids like ZnCl₂ or CuI can accelerate trifluoromethylation steps .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .
What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Research Question
Spectroscopic Techniques :
Q. Crystallography :
Q. Case Study :
- Enzyme Inhibition : Molecular dynamics simulations (NAMD) show stable binding to CYP450 enzymes, suggesting metabolic stability .
What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Advanced Research Question
Analytical Approaches :
- Dose-Response Curves : IC₅₀ values (e.g., 10–50 µM for antimicrobial activity vs. 1–5 µM for cytotoxicity) clarify context-dependent effects .
- SAR Studies : Modifying the ethanamine chain length or substituting the trifluoromethyl group with Cl/CH₃ alters selectivity. For example:
- 4-Methoxy Analog : Enhanced antimicrobial activity (MIC = 2 µg/mL) but reduced cytotoxicity .
- Benzylamine Derivative : Improved kinase inhibition (Ki = 0.8 nM) .
Q. Mechanistic Validation :
- Flow Cytometry : Confirms apoptosis induction in cancer cells (e.g., Annexin V/PI staining) .
How does the compound's stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
Stability Profiling :
Q. Experimental Recommendations :
- In Vitro Assays : Use neutral buffers (PBS, pH 7.4) and avoid prolonged exposure to light (photodegradation λmax = 320 nm) .
What are the challenges in crystallizing this compound for structural analysis, and how are they addressed?
Advanced Research Question
Crystallization Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
